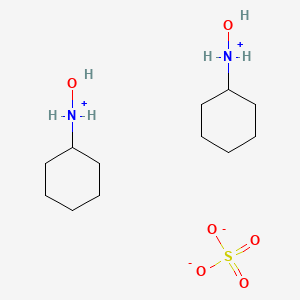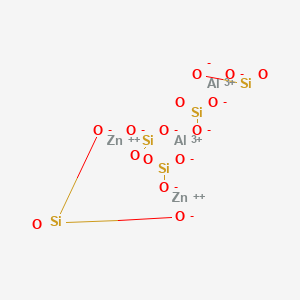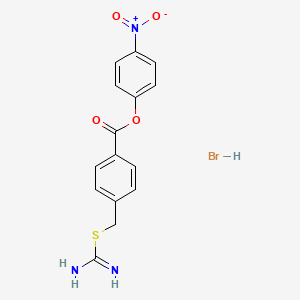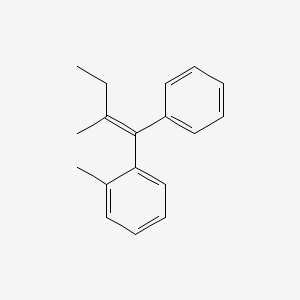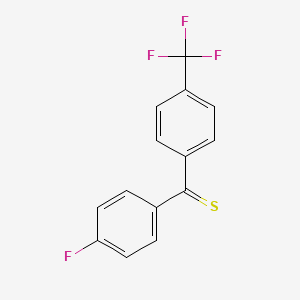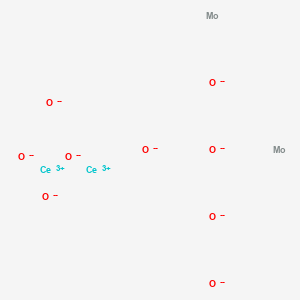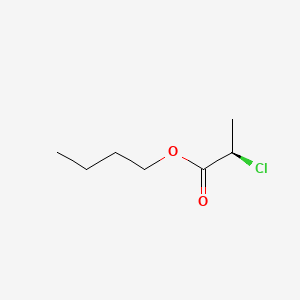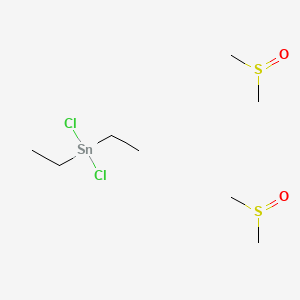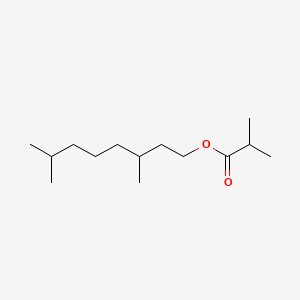
3,7-Dimethyloctyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyloctyl isobutyrate: is an organic compound with the molecular formula C14H28O2 . It is an ester formed from the reaction of 3,7-dimethyloctanol and isobutyric acid. This compound is characterized by its aliphatic structure, which includes a long carbon chain with methyl branches and an ester functional group. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloctyl isobutyrate typically involves the esterification reaction between 3,7-dimethyloctanol and isobutyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases efficiency and reduces production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Dimethyloctyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,7-Dimethyloctyl isobutyrate is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying esterification and other organic reactions.
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: While not directly used as a drug, this compound can be used in the formulation of pharmaceuticals as an excipient or solvent.
Industry: This compound is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a plasticizer in the manufacturing of polymers and resins.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyloctyl isobutyrate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of 3,7-dimethyloctanol and isobutyric acid. The molecular targets include the ester bond, and the pathways involved are those related to ester hydrolysis.
Vergleich Mit ähnlichen Verbindungen
- 3,7-Dimethyloctyl butyrate
- 3,7-Dimethyloctyl acetate
- 3,7-Dimethyloctyl propionate
Comparison: 3,7-Dimethyloctyl isobutyrate is unique due to its specific ester group derived from isobutyric acid. This gives it distinct chemical and physical properties compared to other similar esters. For example, 3,7-Dimethyloctyl acetate has a different odor profile and reactivity due to the acetate group. Similarly, 3,7-Dimethyloctyl butyrate and propionate have different boiling points and solubility characteristics.
Eigenschaften
CAS-Nummer |
71662-25-4 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
3,7-dimethyloctyl 2-methylpropanoate |
InChI |
InChI=1S/C14H28O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h11-13H,6-10H2,1-5H3 |
InChI-Schlüssel |
ZQSQUDUOKZGSMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCOC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


